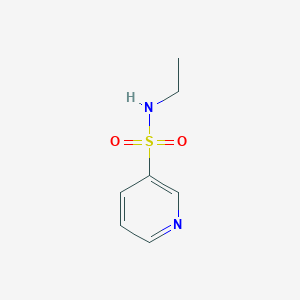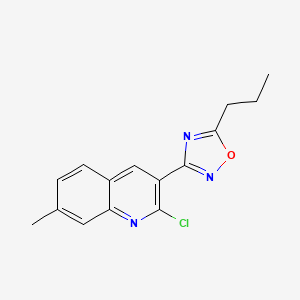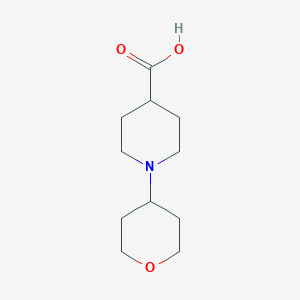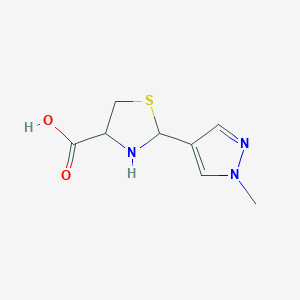
N-Ethylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of N-tosyl-ethylenediamine with salicylaldehyde leads to the formation of a new sulfonamide Schiff base, which is then used to construct novel complexes with metals such as copper, nickel, and zinc . This process demonstrates the versatility of sulfonamide compounds in forming coordination complexes with different geometries and properties.
Molecular Structure Analysis
Sulfonamide compounds can engage in a variety of molecular interactions, which are crucial for their supramolecular assembly. The study of sulfonamide−pyridine-N-oxide cocrystals reveals that the sulfonamide NH donor consistently forms hydrogen bonds with the N-oxide acceptor. The geometry of these interactions can vary, leading to different structural motifs such as discrete chains or cyclic motifs . These interactions are fundamental to understanding the molecular structure and potential applications of sulfonamide derivatives.
Chemical Reactions Analysis
Sulfonamide compounds can participate in a range of chemical reactions. For example, the non-enzymatic reaction of a nitroso compound with glutathione under physiological conditions results in the formation of N-hydroxy-sulfonamide, a new type of linkage between arylnitroso compounds and thiols . This reaction is significant as it suggests a potential detoxification mechanism for carcinogenic compounds in vivo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure and the nature of their interactions. For example, the presence of anion hydrogen sulfate in the N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate catalyst affects the promotion of one-pot multi-component and condensation reactions . This highlights the importance of understanding the intrinsic properties of sulfonamide compounds to optimize their use in various chemical processes.
Applications De Recherche Scientifique
Sulfonimidates
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of Application : Sulfonimidates are organosulfur species that have seen a resurgence in interest as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
- Methods of Application : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They have also been used in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
Pyridines with Sulfonamide Moiety
- Scientific Field : Organic Chemistry .
- Summary of Application : Pyridines with a sulfonamide moiety have been synthesized via a cooperative vinylogous anomeric-based oxidation mechanism .
- Methods of Application : The synthesis was carried out in the presence of a novel quinoline-based dendrimer-like ionic liquid . All target molecules were achieved in short reaction times and high yields .
- Results or Outcomes : The synthesis resulted in new pyridines with a sulfonamide moiety .
Propriétés
IUPAC Name |
N-ethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h3-6,9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPLNORLLKQJBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649578 |
Source


|
| Record name | N-Ethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylpyridine-3-sulfonamide | |
CAS RN |
4810-40-6 |
Source


|
| Record name | N-Ethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)







![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)